molecular formula C24H27N3O3 B1217036 Trequinsin CAS No. 79855-88-2

Trequinsin

Cat. No.: B1217036
CAS No.: 79855-88-2
M. Wt: 405.5 g/mol
InChI Key: MCMSJVMUSBZUCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trequinsin involves several steps, including selective demethylation and complex formation. The base-promoted selective demethylation at position 9 and acid-aided demethylation at position 10 are key steps in the synthesis . The treatment of the parent compound with specific reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and ZnCl₂-MeOH (zinc chloride-methanol) leads to the formation of various metabolites .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.

Chemical Reactions Analysis

Types of Reactions: Trequinsin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    DDQ: Used for complex formation.

    ZnCl₂-MeOH: Used for methoxymethyl derivative formation.

    AgNO₃ and NaOH: Used for oxidation reactions.

Major Products Formed:

Mechanism of Action

Trequinsin exerts its effects through complex pharmacological activities. It activates CatSper (cation channels of sperm) and partly inhibits potassium channel activity. Additionally, this compound increases intracellular cyclic guanosine monophosphate levels, leading to enhanced sperm motility . The detailed mechanism involves the modulation of calcium signaling pathways and cyclic nucleotide levels .

Biological Activity

Trequinsin, a phosphodiesterase 3 inhibitor (PDE3i), has garnered attention for its unique pharmacological properties, particularly in enhancing sperm motility and function. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical applications.

This compound acts primarily through the modulation of intracellular calcium levels and the activation of specific ion channels. Key aspects of its mechanism include:

  • Calcium Mobilization : this compound has been identified as an efficacious agonist of intracellular calcium ([Ca2+]i[Ca^{2+}]_i), promoting significant increases in calcium levels within human sperm cells. Although less potent than progesterone, this compound effectively enhances cell hyperactivation and improves penetration into viscous media in various sperm samples .
  • Ion Channel Activation : Whole-cell patch clamp electrophysiology studies have confirmed that this compound activates the CatSper ion channel while partially inhibiting potassium channels. This dual action contributes to enhanced sperm motility and function .
  • Cyclic Nucleotide Modulation : Analysis has shown that this compound increases intracellular cyclic guanosine monophosphate (cGMP) levels without significantly affecting cyclic adenosine monophosphate (cAMP) levels. The elevation of cGMP is crucial for sperm motility and hyperactivation .

Experimental Findings

A series of studies have explored the effects of this compound on human sperm, particularly focusing on its ability to improve motility in cases of asthenozoospermia (poor sperm motility). Below is a summary of key findings:

StudySample SizeKey Findings
Fraser et al. (2019)25 patients88% showed increased hyperactivation; significant improvement in motility parameters.
High-Throughput ScreeningMultiple donorsIdentified this compound as a potent enhancer of [Ca2+]i[Ca^{2+}]_i and sperm function across all donor samples.
Electrophysiological AnalysisVarious conditionsConfirmed activation of CatSper and partial inhibition of potassium channels at 10 µM concentration .

Case Studies

  • Patient Response to Treatment : In a study involving 29 patients with diagnosed asthenozoospermia, 90% exhibited significant improvements in hyperactivation following treatment with this compound. This suggests a strong potential for clinical applications in male infertility treatments .
  • Comparative Efficacy : While progesterone is known to enhance sperm motility, this compound's unique mechanism offers a complementary approach, particularly in cases where traditional treatments may be insufficient. Its ability to activate CatSper directly provides a novel pathway for enhancing sperm function .

Properties

IUPAC Name

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4/h9-13H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMSJVMUSBZUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78416-81-6 (hydrochloride)
Record name Trequinsin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048458, DTXSID50861007
Record name Trequinsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79855-88-2
Record name Trequinsin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79855-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trequinsin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trequinsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREQUINSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739I2958C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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